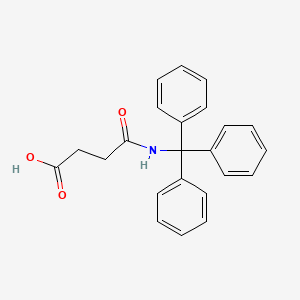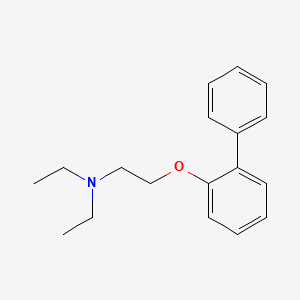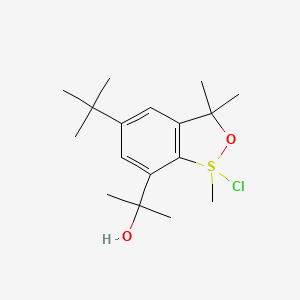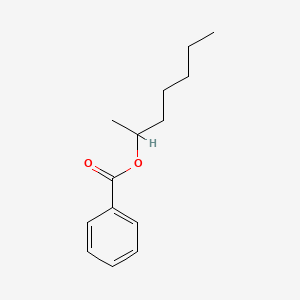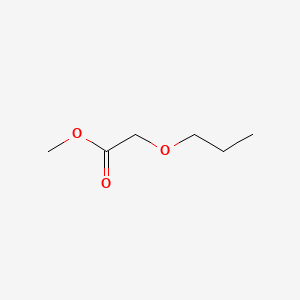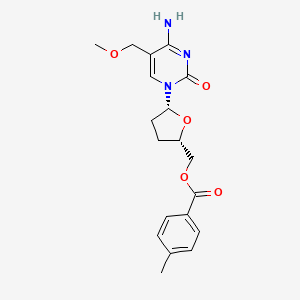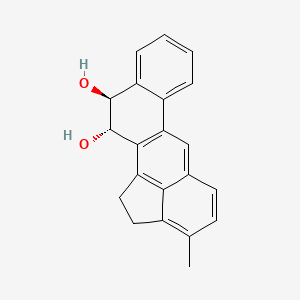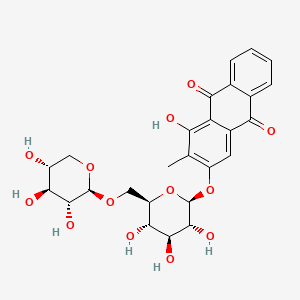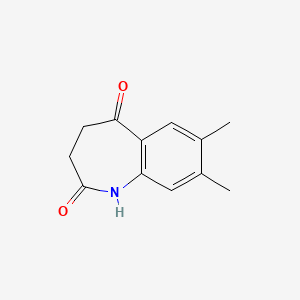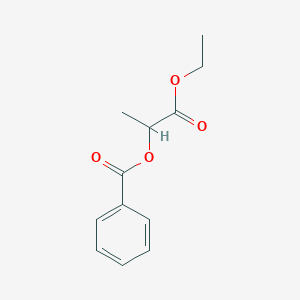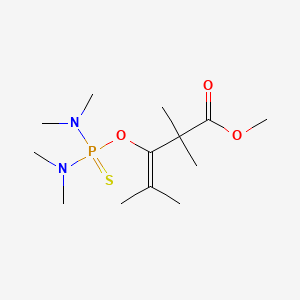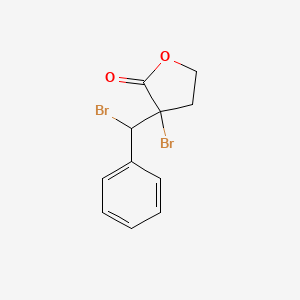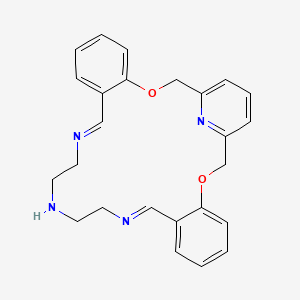
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple benzene rings and nitrogen atoms, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine involves several steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of advanced techniques such as catalytic hydrogenation and high-pressure reactions to achieve the desired product with high purity and yield .
化学反应分析
21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzene rings and nitrogen atoms .
科学研究应用
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular interactions and reaction mechanisms. In biology, it has potential applications in the development of new drugs and therapeutic agents due to its unique structural properties. In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurological disorders. Additionally, it has industrial applications in the production of advanced materials and chemical intermediates .
作用机制
The mechanism of action of 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
When compared to similar compounds, 21,22,23,24-Tetrahydro-12H-7,11-nitrilo-6H,20H-dibenzo(b,m)(1,15,5,8,11)dioxatriazacyclodocosine stands out due to its unique structural features and diverse range of applications. Similar compounds include 19,20,22,23-tetrahydro-12H-7,11-nitrilo-6H-dibenzo[b,k][1,4,7,10,13]pentaoxacycloicosin and other related benzene ring-containing molecules. These compounds share some structural similarities but differ in their specific functional groups and molecular configurations, leading to distinct properties and applications .
属性
CAS 编号 |
146065-61-4 |
|---|---|
分子式 |
C25H26N4O2 |
分子量 |
414.5 g/mol |
IUPAC 名称 |
3,25-dioxa-11,14,17,31-tetrazatetracyclo[25.3.1.04,9.019,24]hentriaconta-1(31),4,6,8,10,17,19,21,23,27,29-undecaene |
InChI |
InChI=1S/C25H26N4O2/c1-3-10-24-20(6-1)16-27-14-12-26-13-15-28-17-21-7-2-4-11-25(21)31-19-23-9-5-8-22(29-23)18-30-24/h1-11,16-17,26H,12-15,18-19H2 |
InChI 键 |
CPUMPYHWJQXHHV-UHFFFAOYSA-N |
规范 SMILES |
C1CN=CC2=CC=CC=C2OCC3=NC(=CC=C3)COC4=CC=CC=C4C=NCCN1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


